Pseudoephedrine sulfate
Overview
Description
Pseudoephedrine sulfate is a sympathomimetic amine commonly used as a decongestant to relieve nasal and sinus congestion. It is structurally related to ephedrine but has a weaker effect on the sympathetic nervous system . This compound is often found in over-the-counter medications for colds and allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudoephedrine sulfate can be synthesized through various methods. One common method involves the Friedel-Crafts reaction using 2-chloropropionyl chloride and benzene as starting materials, followed by a reaction with methylamine in an aprotic solvent . This method avoids the use of highly polluting phosphorus trichloride and hazardous bromine, making it safer and more environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the Ephedra plant or synthesis from ephedrone or L-phenylacetylcarbinol . The extraction process typically includes solvent extraction and recrystallization to obtain pure pseudoephedrine .
Chemical Reactions Analysis
Types of Reactions
Pseudoephedrine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Pseudoephedrine can be oxidized to form methcathinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to methamphetamine using reducing agents such as lithium aluminum hydride.
Substitution: Pseudoephedrine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products
The major products formed from these reactions include methcathinone (oxidation) and methamphetamine (reduction) .
Scientific Research Applications
Pseudoephedrine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various compounds, including methamphetamine.
Medicine: It is widely used as a decongestant in over-the-counter medications for colds and allergies.
Industry: This compound is used in the pharmaceutical industry for the production of decongestant medications.
Mechanism of Action
Pseudoephedrine sulfate exerts its effects by stimulating alpha and beta adrenergic receptors . This stimulation leads to vasoconstriction in the nasal mucosa, reducing congestion . It also causes relaxation of bronchial smooth muscles, increasing heart rate and contractility . The compound indirectly stimulates the release of norepinephrine from neurons, enhancing its sympathomimetic effects .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Structurally similar to pseudoephedrine but with stronger effects on the sympathetic nervous system.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.
Methamphetamine: A potent central nervous system stimulant derived from pseudoephedrine.
Uniqueness
Pseudoephedrine sulfate is unique in its balanced efficacy and safety profile. Unlike ephedrine, it has a milder effect on the central nervous system, making it suitable for over-the-counter use . Compared to phenylephrine, this compound has a longer duration of action and is more effective in relieving nasal congestion .
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10+;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQBDOACNULDN-NRCOEFLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889379 | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-12-0 | |
Record name | Pseudoephedrine sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[[S-(R*,R*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSEUDOEPHEDRINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9DL7QPE6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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